Rhodium(II) Octanoate Dimer

Catalog No.
S1973072
CAS No.
73482-96-9
M.F
C32H64O8Rh2
M. Wt
782.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium(II) Octanoate Dimer

CAS Number

73482-96-9

Product Name

Rhodium(II) Octanoate Dimer

IUPAC Name

octanoic acid;rhodium

Molecular Formula

C32H64O8Rh2

Molecular Weight

782.7 g/mol

InChI

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;

InChI Key

MKDJIADBNUOBJH-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Catalysis

Rhodium(II) Octanoate Dimer exhibits catalytic properties, making it a valuable tool for organic chemists. Research suggests its potential for applications in:

  • Hydrogenation reactions: Studies have explored its ability to facilitate the addition of hydrogen atoms to double or triple bonds in organic molecules. This process is crucial for the synthesis of various chemicals and pharmaceuticals [].
  • Hydroformylation reactions: Research investigates its role in introducing both a formyl group (CHO) and a hydrogen atom to unsaturated carbon-carbon bonds. This reaction is significant for producing aldehydes, which are essential building blocks for many organic compounds [].

Homogeneous Catalysis

The unique structure of Rhodium(II) Octanoate Dimer allows it to participate in homogeneous catalysis. In this type of catalysis, the catalyst and the reactants are in the same phase, typically a liquid solution. This offers advantages like:

  • Improved selectivity: The well-defined structure of the catalyst can lead to the formation of specific products with higher yields [].
  • Tunability: By modifying the surrounding ligands of the Rhodium center, researchers can potentially tailor the catalyst's activity for specific reactions [].

Material Science Research

Limited research explores the potential applications of Rhodium(II) Octanoate Dimer in material science. Some studies investigate its role in:

  • Chemical Vapor Deposition (CVD): This technique involves using gaseous precursors to deposit thin films of materials on surfaces. Rhodium(II) Octanoate Dimer might play a role as a precursor for depositing rhodium-based thin films with specific properties.

Rhodium(II) Octanoate Dimer is an organometallic compound with the molecular formula C32H64O8Rh2C_{32}H_{64}O_{8}Rh_{2}. This compound consists of two rhodium atoms coordinated with octanoate ligands, which are derived from octanoic acid. The dimeric structure is significant for its catalytic properties, particularly in organic synthesis. Rhodium, a member of the platinum group metals, is known for its high catalytic activity and stability, making Rhodium(II) Octanoate Dimer a valuable compound in various

. Notably, it has been utilized in:

  • Intramolecular cyclization: It catalyzes the formation of cyclic compounds from linear precursors, such as in the cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate .
  • Oxidative addition and reductive elimination: These fundamental reactions are crucial for many organometallic transformations, allowing the activation of various substrates .

The biological activity of Rhodium(II) Octanoate Dimer has been explored in various contexts. It exhibits cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy. Furthermore, its interactions with biological systems suggest that it may influence cellular pathways, although detailed mechanisms remain to be fully elucidated .

Rhodium(II) Octanoate Dimer can be synthesized through several methods:

  • Direct reaction of rhodium salts with octanoic acid: This method involves mixing rhodium(III) chloride or other rhodium salts with octanoic acid under controlled conditions to facilitate the formation of the dimer.
  • Solvent-assisted synthesis: Utilizing solvents like toluene or dichloromethane can enhance the reaction environment for better yields and purity.
  • Thermal decomposition of rhodium complexes: Heating certain rhodium complexes in the presence of octanoic acid can yield Rhodium(II) Octanoate Dimer through decomposition processes .

Rhodium(II) Octanoate Dimer finds applications across various fields:

  • Catalysis: It is widely used in organic synthesis as a catalyst for cyclization reactions and other transformations.
  • Material Science: The compound is explored for its potential use in creating advanced materials due to its unique properties.
  • Pharmaceuticals: Its cytotoxic properties make it a candidate for further research in drug development against cancer .

Studies on the interactions of Rhodium(II) Octanoate Dimer with other compounds have shown that it can form stable complexes with various organic molecules. These interactions are crucial for understanding its catalytic mechanisms and biological effects. Research indicates that these complexes can significantly alter reaction pathways and enhance selectivity in chemical transformations .

Rhodium(II) Octanoate Dimer shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Rhodium(II) AcetateC_{8}H_{8}O_{4}RhUsed as a catalyst; smaller ligand size
Palladium(II) OctanoateC_{32}H_{60}O_{8}PdSimilar applications but different metal
Iridium(III) OctanoateC_{32}H_{64}O_{8}IrHigher oxidation state; different reactivity
Ruthenium(II) OctanoateC_{32}H_{64}O_{8}RuComparable catalytic activity

Uniqueness

What sets Rhodium(II) Octanoate Dimer apart from these similar compounds is its specific dimeric structure and the unique electronic properties imparted by rhodium's oxidation state. This results in distinct catalytic behavior and biological activity that may not be replicated by other metal-organic complexes .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

782.27111 g/mol

Monoisotopic Mass

782.27111 g/mol

Heavy Atom Count

42

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (67.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (31.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (67.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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